

# SGI-7079 ATP-competitive Axl inhibition

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## Compound of Interest

Compound Name: SGI-7079  
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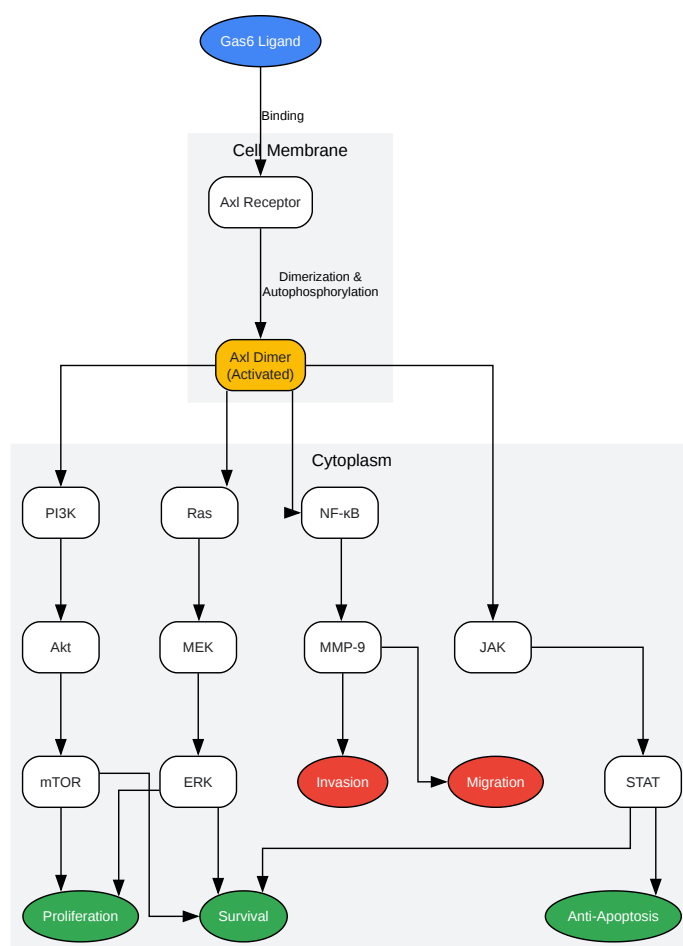
An In-depth Technical Guide on **SGI-7079**: An ATP-Competitive Axl Inhibitor

## Introduction

**SGI-7079** is a selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine kinase (RTK).[1] Axl belongs to the TAM (Tyro3, Axl, MerTK) subfamily of RTKs and its overexpression is implicated in cancer progression, metastasis, immune evasion, and the development of therapeutic resistance.[2][3] Aberrant Axl signaling is associated with a poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[3][4][5] **SGI-7079** has been investigated in preclinical studies for its potential to inhibit tumor cell proliferation, migration, and invasion, and to overcome resistance to other targeted therapies, such as EGFR inhibitors.[1][6] This document provides a comprehensive technical overview of **SGI-7079**, detailing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its evaluation.

## Mechanism of Action: ATP-Competitive Axl Inhibition

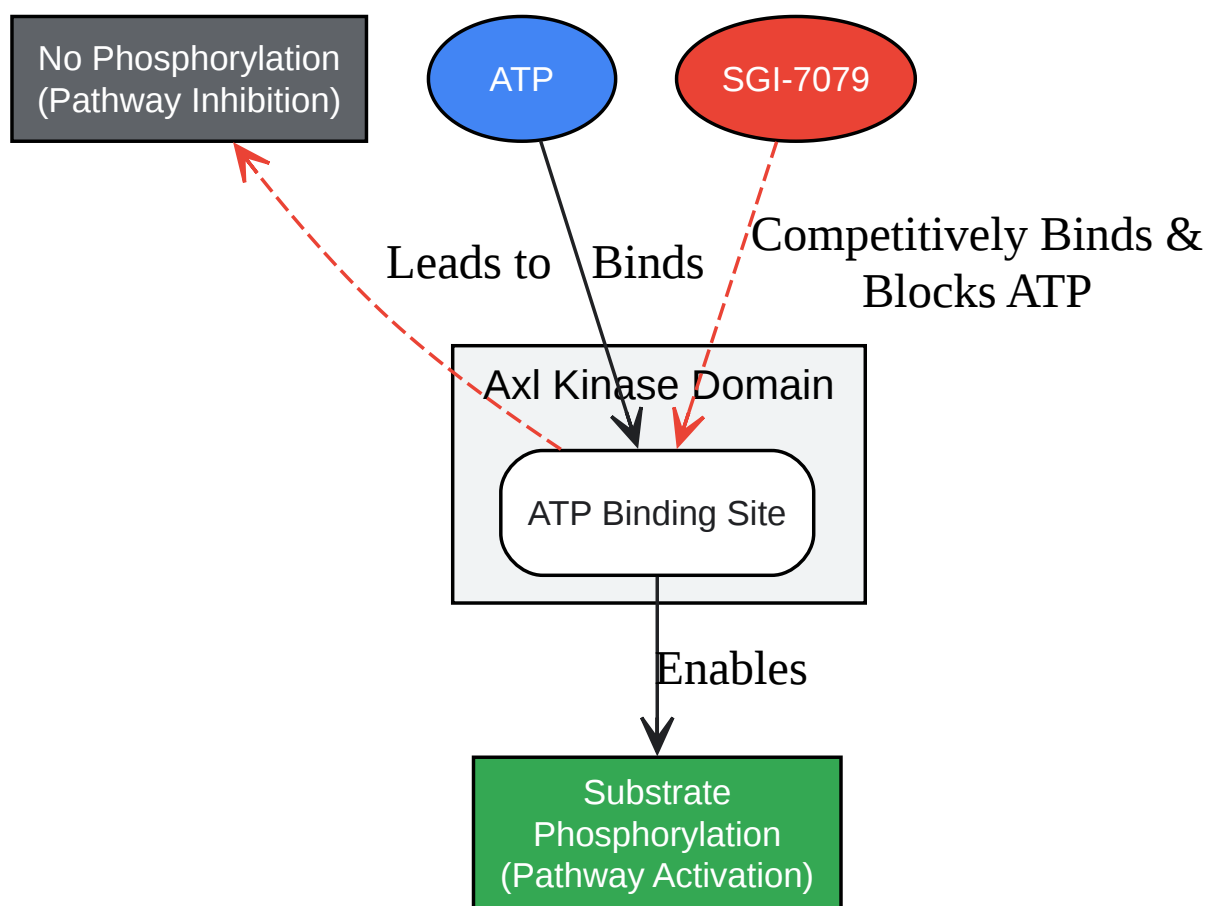
The Axl signaling cascade is typically initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[7] This binding induces Axl dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[2][7] This activation triggers downstream signaling pathways, including the PI3K/Akt/mTOR, Ras/MEK/Erk, JAK/STAT, and NF- $\kappa$ B pathways, which collectively promote cell survival, proliferation, migration, and resistance to apoptosis.[8][9]



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A simplified overview of the Gas6/Axl signaling pathway.

**SGI-7079** functions by directly competing with adenosine triphosphate (ATP) for binding within the catalytic kinase domain of Axl.[1][9] By occupying the ATP-binding pocket, **SGI-7079** prevents the transfer of a phosphate group from ATP to tyrosine residues, thereby inhibiting Axl autophosphorylation and blocking the activation of all downstream signaling pathways. This mode of action effectively neutralizes the pro-tumorigenic effects of Axl activation.[1]



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ATP-competitive inhibition mechanism of **SGI-7079** on Axl kinase.

## Quantitative Data

The potency and selectivity of **SGI-7079** have been characterized through various in vitro and cellular assays. The data are summarized in the tables below.

Table 1: In Vitro Potency of **SGI-7079** against Axl Kinase

Parameter	Value	Reference
IC <sub>50</sub>	58 nM	<a href="#">[10]</a>

| K<sub>i</sub> | 5.7 nM | [\[10\]](#) |

Table 2: Cellular Activity of **SGI-7079**

Assay	Cell Line	Parameter	Value	Reference
Gas6-induced Axl Phosphorylation	HEK293T	EC <sub>50</sub>	100 nM	[10]
Cell Proliferation (72h)	SUM149 (Inflammatory Breast Cancer)	IC <sub>50</sub>	0.43 μM	[1][11]

| Cell Proliferation (72h) | KPL-4 (Breast Cancer) | IC<sub>50</sub> | 0.16 μM |[1][11] |

Table 3: Kinase Selectivity Profile of **SGI-7079** **SGI-7079** demonstrates potent, low-nanomolar inhibition against several other kinases in addition to Axl.[10]

Kinase Family	Inhibited Kinases
TAM Family	Mer, Tyro3

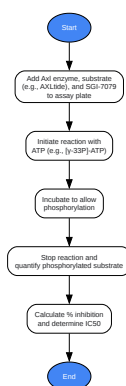
| Other Kinases | Syk, Flt1, Flt3, Jak2, TrkA, TrkB, PDGFRβ, Ret |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to characterize **SGI-7079**.

### Biochemical Kinase Assay (In Vitro IC<sub>50</sub> Determination)

This assay measures the direct inhibitory effect of **SGI-7079** on the enzymatic activity of purified Axl kinase.



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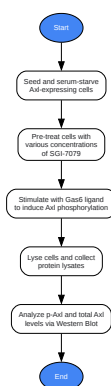
### Workflow for a biochemical kinase assay.

- Materials & Reagents:
  - Recombinant human Axl kinase enzyme.[12][13]
  - Kinase substrate (e.g., AXLtide or poly[Glu:Tyr]).[14][15]
  - **SGI-7079** (serial dilutions).
  - ATP (radiolabeled [ $\gamma$ -<sup>33</sup>P]-ATP for radiometric assays or unlabeled for luminescence-based assays).[15]
  - Kinase reaction buffer (containing MgCl<sub>2</sub>, DTT, BSA).[12]
  - 96-well assay plates.[13]
  - Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).[14]
- Procedure:
  - Prepare serial dilutions of **SGI-7079** in DMSO and add to the wells of a 96-well plate.
  - Add the Axl kinase enzyme and the specific peptide substrate to each well.
  - Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

- Initiate the kinase reaction by adding a solution containing ATP at a specified concentration (often near the  $K_m$  for ATP).[15]
- Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Terminate the reaction.
- Quantify the amount of phosphorylated substrate. In radiometric assays, this involves capturing the  $^{32}\text{P}$ -labeled substrate on a filter and measuring radioactivity.[15] In luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.[14]
- Calculate the percentage of inhibition for each **SGI-7079** concentration relative to a no-inhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the  $\text{IC}_{50}$  value.[16]

## Cellular Axl Phosphorylation Assay

This assay assesses the ability of **SGI-7079** to inhibit Axl autophosphorylation in a cellular context.



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Workflow for a cellular Axl phosphorylation assay.

- Materials & Reagents:

- Axl-expressing cell line (e.g., SUM149, or HEK293 cells transfected with human Axl).[10][11]
- Cell culture medium and serum.
- **SGI-7079**.
- Recombinant Gas6 ligand.[11]
- Cell lysis buffer.
- Antibodies for Western blotting: anti-phospho-Axl (e.g., Tyr702), anti-total-Axl, and a loading control (e.g., anti- $\beta$ -actin).[11][12]
- Procedure:
  - Seed cells in multi-well plates and allow them to adhere.
  - Serum-starve the cells overnight to reduce basal kinase activity.[11][12]
  - Pre-treat the cells with various concentrations of **SGI-7079** for a specified duration (e.g., 1-5 hours).[11][12]
  - Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 15-20 minutes) to induce maximal Axl phosphorylation.[11][12]
  - Wash the cells with cold PBS and lyse them to extract total protein.
  - Determine the protein concentration of the lysates.
  - Separate proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using primary antibodies against phosphorylated Axl (p-Axl) and total Axl.
  - Visualize the bands and quantify the band intensities to determine the ratio of p-Axl to total Axl at each **SGI-7079** concentration.

## Cell Viability / Proliferation Assay

This assay measures the effect of **SGI-7079** on the growth and survival of cancer cell lines.



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### Workflow for a cell viability assay.

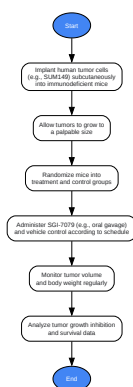
- Materials & Reagents:
  - Cancer cell lines of interest (e.g., SUM149, KPL-4).[1][11]
  - 96-well cell culture plates.
  - **SGI-7079**.
  - Cell viability reagent such as MTT, CellTiter-Blue, or Cell Counting Kit-8 (CCK-8).[6][11][17]
- Procedure:
  - Seed a specific number of cells (e.g., 3,000-5,000 cells/well) into a 96-well plate and allow them to attach overnight.[6][17]
  - Treat the cells with a range of concentrations of **SGI-7079**. Include a vehicle-only control (e.g., DMSO).
  - Incubate the plates for a specified time, typically 72 hours.[6][11][17]
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Incubate for the required time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.



- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC<sub>50</sub> value.[16]

## In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of **SGI-7079** in a living organism.



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Workflow for an *in vivo* tumor xenograft study.

- Materials & Reagents:
  - Immunodeficient mice (e.g., nude or SCID mice).[6][18]
  - Tumor cells (e.g., SUM149).[1]
  - **SGI-7079**.
  - Vehicle for formulation (e.g., 0.5% hydroxypropylmethylcellulose plus 0.1% Tween 80).[6][18]
  - Calipers for tumor measurement.
- Procedure:
  - Implant cancer cells subcutaneously into the flank of immunodeficient mice.

- Monitor the mice until tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>).
- Randomize the animals into a control group (vehicle only) and one or more treatment groups.
- Administer **SGI-7079** orally at a specified dose and schedule (e.g., 50 mg/kg, 5 days a week).[1]
- Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Also, monitor the body weight of the mice as a measure of toxicity.
- Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a humane endpoint.[1]
- At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. In survival studies, monitor mice until a survival endpoint is reached.

## Summary of Preclinical Findings

- Cellular Effects: **SGI-7079** effectively inhibits Gas6-induced Axl phosphorylation.[10] It reduces the proliferation of cancer cell lines, such as inflammatory breast cancer cells, and can induce cell cycle arrest.[1][11] Furthermore, it significantly impairs the migration and invasion capabilities of tumor cells in vitro.[1][18]
- Overcoming Drug Resistance: Mesenchymal cells, which often express high levels of Axl, show greater sensitivity to **SGI-7079**. [10] In models of NSCLC with acquired resistance to EGFR inhibitors, the combination of **SGI-7079** with erlotinib has been shown to reverse this resistance.[6][10]
- In Vivo Efficacy: In xenograft models using inflammatory breast cancer cells (SUM149), oral administration of **SGI-7079** at 50 mg/kg significantly inhibited tumor growth and prolonged survival.[1] In other models, **SGI-7079** inhibited tumor growth in a dose-dependent manner by up to 67%.[10]
- Immunomodulatory Effects: Beyond its direct effects on tumor cells, Axl inhibition by **SGI-7079** can modulate the tumor microenvironment.[4] Studies have shown that combining **SGI-**

**7079** with an anti-PD-1 antibody can induce tumor eradication in a mouse ovarian cancer model, suggesting a synergistic effect with immune checkpoint blockade.[1][18] This is partly achieved by increasing the activation of tumor-infiltrating T cells.[18]

## Conclusion

**SGI-7079** is a potent and selective ATP-competitive inhibitor of Axl kinase with significant anti-tumor activity demonstrated in a range of preclinical models. Its ability to inhibit Axl-mediated signaling leads to reduced cell proliferation, migration, and invasion. Critically, it shows promise in overcoming acquired resistance to other targeted therapies and may enhance the efficacy of immunotherapy. The comprehensive data and established experimental protocols provide a solid foundation for further investigation into the therapeutic potential of **SGI-7079** in oncology.

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